molecular formula C8H13NO2 B8699015 3-(2-oxopiperidin-1-yl)propanal

3-(2-oxopiperidin-1-yl)propanal

Cat. No.: B8699015
M. Wt: 155.19 g/mol
InChI Key: ZKLOTOVBXXXNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxopiperidin-1-yl)propanal is an organic compound featuring a propanal backbone substituted with a 2-oxopiperidin-1-yl group. This compound is structurally distinct from simpler propanal derivatives (e.g., 3-(methylthio)propanal or propanal itself) due to the presence of the nitrogen-containing heterocycle.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(2-oxopiperidin-1-yl)propanal

InChI

InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2

InChI Key

ZKLOTOVBXXXNOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCC=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related propanal derivatives, drawing parallels based on available evidence:

Table 1: Structural and Functional Comparison

Compound Key Structural Features Occurrence/Applications Analytical Methods References
3-(2-oxopiperidin-1-yl)propanal Propanal + 2-oxopiperidine (lactam ring) Hypothesized use in pharmaceuticals or catalysis (inferred from piperidinone’s role in drug scaffolds) Likely requires HPLC or advanced MS due to polar lactam group N/A (not directly studied in evidence)
3-(Methylthio)propanal Propanal + methylthio (-SCH₃) group Food flavoring (roasted peanuts, fish sauce); Maillard reaction product GC-MS, GC-olfactometry
Propanal Simple aldehyde (CH₃CH₂CHO) Atmospheric VOC, industrial intermediate GC-EIMS, NO⁺ToF-CIMS
3-(Methylamino)-propanal derivatives Propanal + methylamino (-NHCH₃) or thiophene groups Pharmaceutical impurities (e.g., drospirenone intermediates) USP chromatographic methods
Propanoic acid derivatives Carboxylic acid or ester groups (e.g., methylpropanoate) Catalytic studies (adsorption on NiMoS surfaces) DFT calculations

Key Research Findings

Flavor and Food Chemistry: 3-(Methylthio)propanal is a critical odor-active compound in roasted peanuts and fermented fish sauce, with high odor activity values (OAVs) due to its sulfur-containing group .

Analytical Challenges: Sulfur-containing propanals like 3-(methylthio)propanal are efficiently detected via GC-MS , whereas propanal itself is monitored in atmospheric studies using specialized techniques like NO⁺ToF-CIMS due to its volatility . The polar lactam group in 3-(2-oxopiperidin-1-yl)propanal would likely necessitate reverse-phase HPLC or high-resolution MS for accurate quantification.

Catalytic and Adsorption Behavior :

  • Propanal derivatives exhibit distinct adsorption properties on catalysts. For example, propanal chemisorbs on NiMoS surfaces in a di-sigma mode (C–Ni and O–Mo bonds) due to its aldehyde group . The lactam in 3-(2-oxopiperidin-1-yl)propanal could alter adsorption by introducing additional binding sites (e.g., amide oxygen).

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